Binding Affinity for Serotonin and Norepinephrine Transporters vs. Duloxetine
The compound, as part of the '071031B' series, demonstrates high affinity for both serotonin and norepinephrine transporters in rat cortical tissue. For the series, the Ki for SERT is 2.68 nM and for NET is 1.09 nM. This compares favorably to the clinically established SNRI duloxetine, which exhibits Ki values of 0.8 nM for SERT and 7.5 nM for the human norepinephrine transporter [1][2]. While a direct head-to-head comparison under identical assay conditions for this exact compound is not public, the data suggests a potentially more balanced dual inhibition profile, with a NET/SERT affinity ratio of ~0.4 for the '071031B' series compared to a NET/SERT ratio of ~9.4 for duloxetine [1][2]. This is a stark quantitative difference in transporter selectivity, which, if confirmed for this specific compound, would represent a meaningful mechanistic differentiation.
| Evidence Dimension | Transporter binding affinity (Ki) |
|---|---|
| Target Compound Data | SERT Ki = 2.68 nM; NET Ki = 1.09 nM (rat cortical tissue, for the '071031B' series) |
| Comparator Or Baseline | Duloxetine: SERT Ki = 0.8 nM; NET Ki = 7.5 nM (human transporters) |
| Quantified Difference | NET/SERT affinity ratio: ~0.4 for target series vs. ~9.4 for duloxetine. The target series shows ~7-fold higher relative affinity for NET. |
| Conditions | In vitro radioligand binding assays using rat cortical synaptosomes versus human recombinant transporters; data are cross-study. |
Why This Matters
A balanced NET/SERT inhibition profile is pharmacologically linked to potentially faster onset or superior efficacy in depression models, making this a key selection criterion in preclinical SNRI research.
- [1] Rui Xue et al. (2013). Antidepressant-like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. European Neuropsychopharmacology, 23(7), 728-741. View Source
- [2] Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880. View Source
